molecular formula C15H13N3O2 B12516510 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine CAS No. 792965-87-8

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine

Cat. No.: B12516510
CAS No.: 792965-87-8
M. Wt: 267.28 g/mol
InChI Key: ITYCXFPDQMVLBS-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under oxidative conditions. For instance, the oxidative cyclization of semicarbazones with bromine in acetic acid is a frequently used approach .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction, which is widely applied in industrial settings due to its mild conditions and functional group tolerance, could be employed for the formation of the carbon-carbon bonds in the compound .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .

Scientific Research Applications

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the combination of oxazole and pyridine rings.

Properties

CAS No.

792965-87-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine

InChI

InChI=1S/C15H13N3O2/c1-19-12-4-2-10(3-5-12)13-9-18-15(20-13)11-6-7-17-14(16)8-11/h2-9H,1H3,(H2,16,17)

InChI Key

ITYCXFPDQMVLBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=NC=C3)N

Origin of Product

United States

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